molecular formula C12H14F3NO2S B262993 N-cyclopentyl-3-(trifluoromethyl)benzenesulfonamide

N-cyclopentyl-3-(trifluoromethyl)benzenesulfonamide

Cat. No. B262993
M. Wt: 293.31 g/mol
InChI Key: MQZBYCPSGZGAAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopentyl-3-(trifluoromethyl)benzenesulfonamide, also known as CFTRinh-172, is a small molecule inhibitor that selectively blocks the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. CFTR is a protein that plays a crucial role in regulating the transport of ions across the epithelial cells in various organs, including the lungs, pancreas, and sweat glands. The dysfunction of CFTR leads to the development of cystic fibrosis (CF), a life-threatening genetic disease that affects approximately 70,000 people worldwide. CFTRinh-172 has been extensively studied as a potential therapeutic agent for CF and other diseases associated with CFTR dysfunction.

Mechanism of Action

N-cyclopentyl-3-(trifluoromethyl)benzenesulfonamide selectively binds to the cytoplasmic side of the CFTR chloride channel and blocks its function. The exact mechanism of N-cyclopentyl-3-(trifluoromethyl)benzenesulfonamide action is not fully understood, but it is believed to involve the stabilization of the closed state of the CFTR channel. N-cyclopentyl-3-(trifluoromethyl)benzenesulfonamide has been shown to be a potent and specific inhibitor of CFTR, with minimal effects on other ion channels.
Biochemical and physiological effects:
N-cyclopentyl-3-(trifluoromethyl)benzenesulfonamide has been shown to have several biochemical and physiological effects on the CFTR chloride channel and the epithelial cells. These effects include the inhibition of chloride transport, the reduction of mucus viscosity, the prevention of bacterial infections, and the modulation of inflammation. N-cyclopentyl-3-(trifluoromethyl)benzenesulfonamide has also been shown to have minimal cytotoxicity and to be well-tolerated in animal models.

Advantages and Limitations for Lab Experiments

N-cyclopentyl-3-(trifluoromethyl)benzenesulfonamide has several advantages and limitations for lab experiments. The advantages include its high potency and specificity for CFTR, its ability to block the CFTR channel reversibly, and its minimal cytotoxicity. The limitations include its challenging synthesis, its limited solubility in aqueous solutions, and its potential off-target effects on other ion channels.

Future Directions

N-cyclopentyl-3-(trifluoromethyl)benzenesulfonamide has several potential future directions for research and development. These include the optimization of its synthesis and formulation, the investigation of its long-term safety and efficacy in animal models and clinical trials, the exploration of its potential therapeutic effects on other diseases associated with CFTR dysfunction, and the development of new CFTR inhibitors with improved pharmacological properties. N-cyclopentyl-3-(trifluoromethyl)benzenesulfonamide has the potential to be a promising therapeutic agent for CF and other diseases associated with CFTR dysfunction, and further research is needed to fully explore its potential.

Synthesis Methods

N-cyclopentyl-3-(trifluoromethyl)benzenesulfonamide can be synthesized using a multistep process that involves the reaction of various reagents and catalysts. The most commonly used method involves the reaction of N-cyclopentyl-3-nitrobenzenesulfonamide with trifluoromethyl iodide in the presence of a palladium catalyst. The resulting product is then reduced with hydrogen gas to obtain N-cyclopentyl-3-(trifluoromethyl)benzenesulfonamide. The synthesis of N-cyclopentyl-3-(trifluoromethyl)benzenesulfonamide is a challenging process that requires expertise in organic chemistry and access to specialized equipment.

Scientific Research Applications

N-cyclopentyl-3-(trifluoromethyl)benzenesulfonamide has been extensively studied in both in vitro and in vivo models to investigate its potential therapeutic effects on CF and other diseases associated with CFTR dysfunction. In vitro studies have shown that N-cyclopentyl-3-(trifluoromethyl)benzenesulfonamide can effectively block the CFTR chloride channel, leading to a reduction in ion transport across the epithelial cells. In vivo studies have demonstrated that N-cyclopentyl-3-(trifluoromethyl)benzenesulfonamide can improve lung function, reduce inflammation, and prevent bacterial infections in animal models of CF.

properties

Product Name

N-cyclopentyl-3-(trifluoromethyl)benzenesulfonamide

Molecular Formula

C12H14F3NO2S

Molecular Weight

293.31 g/mol

IUPAC Name

N-cyclopentyl-3-(trifluoromethyl)benzenesulfonamide

InChI

InChI=1S/C12H14F3NO2S/c13-12(14,15)9-4-3-7-11(8-9)19(17,18)16-10-5-1-2-6-10/h3-4,7-8,10,16H,1-2,5-6H2

InChI Key

MQZBYCPSGZGAAV-UHFFFAOYSA-N

SMILES

C1CCC(C1)NS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F

Canonical SMILES

C1CCC(C1)NS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.